

Application Notes and Protocols: Synthesis of 6-Methylnicotine from 6-Methylnicotinic Acid

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Compound of Interest

Compound Name: 6-Methylnicotinic acid

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This document provides a comprehensive guide for the synthesis of racemic 6-methylnicotine, a nicotine analog of significant interest in medicinal chemistry and pharmacology for its interaction with nicotinic acetylcholine receptors (nAChRs). The protocol outlines a multi-step synthetic pathway commencing with **6-methylnicotinic acid**. All quantitative data from the cited experimental procedures are presented in tabular format for clarity. Detailed methodologies for each key reaction are provided, along with a visual representation of the synthetic workflow.

Overall Reaction Scheme

The synthesis of racemic 6-methylnicotine from **6-methylnicotinic acid** is a multi-step process. It begins with the esterification of **6-methylnicotinic acid** to produce methyl 6-methylnicotinate. This is followed by a sequence of reactions including an ester condensation with γ -butyrolactone, cyclization, reduction, and finally N-methylation to yield the target compound.

Data Presentation

The following tables summarize the reagents, conditions, and yields for each major step in the synthesis of racemic 6-methylnicotine.

Table 1: Esterification of **6-Methylnicotinic Acid** to Methyl 6-Methylnicotinate

Reagent/Solvent	Molecular Weight (g/mol)	Amount	Moles (mmol)	Role
6-Methylnicotinic Acid	137.14	40 g	290	Starting Material
Methanol	32.04	0.75 L	-	Reagent/Solvent
Concentrated Sulfuric Acid	98.08	40 mL	-	Catalyst
Saturated Sodium Bicarbonate	84.01	As needed	-	Neutralizing Agent
Ethyl Acetate	88.11	3 x 500 mL	-	Extraction Solvent
Anhydrous Sodium Sulfate	142.04	As needed	-	Drying Agent
Product	Methyl 6-methylnicotinate	33 g	218	Yield: 75% ^[1]

Table 2: Synthesis of Intermediate Compound I via Ester Condensation^[2]^[3]

Reagent/Solvent	Molecular Weight (g/mol)	Amount	Moles (mmol)	Role
γ -Butyrolactone	86.09	800 mg	9.3	Starting Material
N,N-Dimethylformamide (DMF)	73.09	150 mL	-	Solvent
Sodium Hydride (NaH)	24.00	240 mg	9.9	Base
Methyl 6-methylnicotinate	151.16	1 g	6.6	Starting Material

Table 3: Synthesis of Intermediate Compound II via Hydrolysis and Decarboxylation[2][3]

Reagent/Solvent	Amount	Role
5w% Dilute Hydrochloric Acid	Small amount	Quenching Agent
Concentrated Hydrochloric Acid	20 mL	Acid Catalyst
1,4-Dioxane	20 mL	Solvent
50% Sodium Hydroxide Solution	As needed	Neutralizing Agent

Table 4: Reduction of Compound II to 2-methyl-5-(pyrrolidin-2-yl)pyridine[2]

Reagent/Solvent	Amount	Role
Compound II	-	Starting Material
Methanol	20 mL	Solvent
Sodium Borohydride	250 mg	Reducing Agent

Table 5: N-Methylation to Racemic 6-Methylnicotine[2][4]

Reagent/Solvent	Amount	Moles	Role
2-methyl-5-(pyrrolidin-2-yl)pyridine	295 g	-	Starting Material
Methanol	600 mL	-	Solvent
Paraformaldehyde	127 g	-	Methylating Agent
40% Aqueous Sodium Hydroxide	500 mL	-	Base
Ethyl Acetate	3 x 1.5 L	-	Extraction Solvent
18% Aqueous Hydrochloric Acid	500 mL	-	Acid Wash
Petroleum Ether	2 x 600 mL	-	Extraction Solvent
Solid Sodium Hydroxide	As needed	-	Base
Saturated Aqueous Sodium Chloride	2 x 1 L	-	Wash
Anhydrous Sodium Sulfate	As needed	-	Drying Agent
Product	Racemic 6-Methylnicotine	276 g	-
Purity (GC)	99.3%[4]		

Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate[1]

- To a stirred solution of **6-methylnicotinic acid** (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).

- Heat the reaction mixture to reflux and maintain for 17 hours.
- After completion, concentrate the mixture to dryness under reduced pressure.
- Adjust the pH of the residue to 7 with ice-cold saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 500 mL).
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.

Step 2: Synthesis of Compound I[2][3]

- Dissolve 800 mg (9.3 mmol) of γ -butyrolactone in 150 mL of N,N-dimethylformamide (DMF) in a suitable reaction vessel.
- Cool the solution to 0°C in an ice bath and stir for 10 minutes.
- Add 240 mg (9.9 mmol) of sodium hydride (NaH) in portions.
- After 30 minutes of reaction, add 1 g (6.6 mmol) of methyl 6-methylnicotinate.
- Allow the reaction to proceed at room temperature for 5 hours, monitoring the consumption of starting material by Thin Layer Chromatography (TLC) to obtain Compound I.

Step 3: Synthesis of Compound II[2][3]

- To the solution containing Compound I, add a small amount of 5w% dilute hydrochloric acid until no more gas evolution is observed.
- Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.
- Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Compound I by TLC.

- After the reaction is complete, cool the mixture to room temperature.
- Under an ice bath, adjust the pH to 9 using a 50% NaOH solution.
- Extract the product with a suitable organic solvent, combine the organic phases, concentrate, and dry to obtain Compound II.

Step 4: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine^[2]

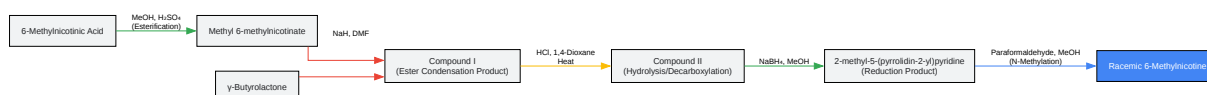
- Dissolve Compound II in 20 mL of methanol.
- Add 250 mg of sodium borohydride.
- Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Step 5: Synthesis of Racemic 6-Methylnicotine^{[2][4]}

- Dissolve 295 g of 2-methyl-5-(pyrrolidin-2-yl)pyridine in 600 mL of methanol.
- Add 127 g of paraformaldehyde.
- Heat the mixture to 50°C and monitor the reaction by LC-MS.
- After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.
- Add 500 mL of 40% aqueous sodium hydroxide to adjust the pH to approximately 11.
- Extract the product three times with 1.5 L of ethyl acetate.
- Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
- Add 500 mL of 18% aqueous hydrochloric acid and extract twice with 600 mL of petroleum ether.
- Retain the aqueous phase, cool it to -15°C, and add solid sodium hydroxide to adjust the pH to 12.

- Extract the product three times with 1 L of ethyl acetate.
- Wash the combined organic phases twice with 1 L of saturated aqueous sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate and recover the ethyl acetate by distillation under reduced pressure at 40°C.
- Purify the final product by vacuum distillation.

Mandatory Visualization



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Caption: Synthetic workflow for racemic 6-methylnicotine.

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